5-(4-氰基苯基)-5-氧代戊二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of 4-Cyanophenylacetic acid as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . Another study showed that ketoreductases from different sources were screened for reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “5-Chlorovaleric acid, 4-cyanophenyl ester” has a molecular weight of 237.68 g/mol, XLogP3-AA of 2.6, and a topological polar surface area of 50.1 Ų .科学研究应用

Medicine

5-(4-Cyanophenyl)-5-oxovaleronitrile shows potential in the medical field, particularly in the synthesis of chiral pharmaceutical intermediates. Ketoreductase-assisted synthesis can produce chiral selective compounds like tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which are crucial in the development of antidepressants such as Citalopram and Escitalopram oxalate .

Environmental Science

In environmental science, this compound could be utilized within porphyrin metal-organic frameworks (MOFs) for sensing applications. These frameworks are designed to detect a variety of environmental targets, including metal ions, anions, explosives, biomolecules, pH, and toxins, with high sensitivity and specificity .

Materials Science

The compound’s derivatives can be integrated into MOFs, which are used in materials science for their high surface area and porosity. These properties make them suitable for applications like gas storage, energy storage, and catalysis .

Analytical Chemistry

5-(4-Cyanophenyl)-5-oxovaleronitrile derivatives have been reported to exhibit mechano-chromic and mechano-enhanced electrogenerated chemiluminescence (ECL). This property is valuable in analytical chemistry for developing sensitive bi-functional mechanical force reporters .

Biochemistry

In biochemistry, the compound is used for ketoreductase-assisted synthesis of chiral selective molecules. These molecules are important for creating pharmaceutical entities that act as preliminary ingredients in drug synthesis .

Pharmaceuticals

The compound is instrumental in the pharmaceutical industry for the production of chiral alcohols, which are key intermediates in drug synthesis. Biocatalytic methods, such as ketone reduction, are employed to produce these alcohols with high enantiomeric excess .

Industrial Processes

5-(4-Cyanophenyl)-5-oxovaleronitrile is involved in biocatalytic processes for producing chiral alcohols, which are essential in various industrial applications. These processes are favored due to their high volumetric productivity and the absence of side reactions .

Agriculture

Compounds derived from 5-(4-Cyanophenyl)-5-oxovaleronitrile can be used in agriculture as plant protection agents. They exhibit activities such as herbicidal, insecticidal, and fungicidal, which are crucial for protecting crops from pests and diseases .

作用机制

安全和危害

未来方向

属性

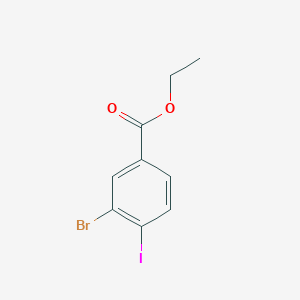

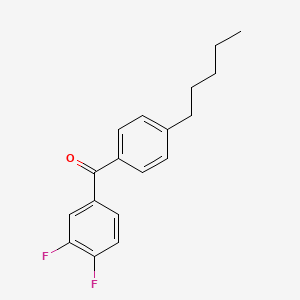

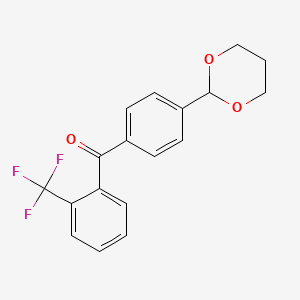

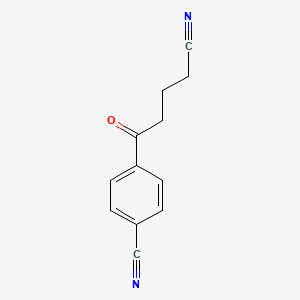

IUPAC Name |

4-(4-cyanobutanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAPABTZAYCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642226 |

Source

|

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Cyanophenyl)-5-oxovaleronitrile | |

CAS RN |

898767-48-1 |

Source

|

| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。